Cas no 1807015-16-2 (2-Bromo-6-bromomethyl-4-nitropyridine)
2-Bromo-6-bromomethyl-4-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-6-bromomethyl-4-nitropyridine
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- Inchi: 1S/C6H4Br2N2O2/c7-3-4-1-5(10(11)12)2-6(8)9-4/h1-2H,3H2
- InChI Key: JDBIVMQBOQEUJR-UHFFFAOYSA-N
- SMILES: BrCC1C=C(C=C(N=1)Br)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 173
- XLogP3: 2.3
- Topological Polar Surface Area: 58.7
2-Bromo-6-bromomethyl-4-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029014295-250mg |
2-Bromo-6-bromomethyl-4-nitropyridine |
1807015-16-2 | 95% | 250mg |
$1,019.20 | 2022-03-31 | |
| Alichem | A029014295-1g |
2-Bromo-6-bromomethyl-4-nitropyridine |
1807015-16-2 | 95% | 1g |
$3,068.70 | 2022-03-31 |
2-Bromo-6-bromomethyl-4-nitropyridine Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 2-Bromo-6-bromomethyl-4-nitropyridine
Introduction to 2-Bromo-6-bromomethyl-4-nitropyridine (CAS No. 1807015-16-2)
2-Bromo-6-bromomethyl-4-nitropyridine, identified by the CAS number 1807015-16-2, is a significant compound in the field of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound features a pyridine core substituted with bromo and nitro functional groups, making it a versatile intermediate for various chemical transformations. The presence of both bromo and nitro substituents enhances its reactivity, allowing for further functionalization through nucleophilic substitution, metal-catalyzed coupling reactions, and other synthetic methodologies.
The compound's structure is particularly valuable in the development of pharmaceuticals due to its ability to serve as a precursor for more complex molecules. Pyridine derivatives are widely recognized for their biological activity, and modifications at the 2-, 4-, and 6-positions can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. In recent years, there has been growing interest in nitropyridines as they exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.
In the realm of medicinal chemistry, 2-Bromo-6-bromomethyl-4-nitropyridine has been utilized in the synthesis of kinase inhibitors, which are crucial in targeted cancer therapies. The bromo and nitro groups provide handles for further derivatization, enabling chemists to fine-tune the binding affinity and selectivity of these inhibitors against specific protein targets. For instance, studies have demonstrated that nitropyridines can be oxidized to form nitrone radicals, which are potent one-electron transfer agents useful in photodynamic therapy and radical scavenging applications.
Recent advancements in synthetic methodologies have further highlighted the utility of this compound. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce various aryl or heteroaryl groups onto the pyridine ring. These modifications have led to the discovery of novel bioactive molecules with improved solubility and metabolic stability. Additionally, palladium-catalyzed C-H activation techniques have opened new avenues for constructing complex molecular architectures from simpler precursors like 2-Bromo-6-bromomethyl-4-nitropyridine.
The pharmaceutical industry has also leveraged this compound in the development of antiviral agents. Pyridine derivatives have been shown to interfere with viral replication by inhibiting key enzymes or disrupting host-virus interactions. For example, nitropyridines can be incorporated into protease inhibitors that target viral polyproteins, thereby preventing their cleavage into functional viral proteins. Furthermore, the bromo substituent allows for selective labeling with positron emission tomography (PET) tracers, enabling non-invasive imaging of biological processes in vivo.
In conclusion, 2-Bromo-6-bromomethyl-4-nitropyridine (CAS No. 1807015-16-2) is a multifaceted intermediate with broad applications in synthetic chemistry and drug discovery. Its unique structural features make it an invaluable building block for developing novel therapeutic agents with diverse biological activities. As research continues to uncover new synthetic strategies and pharmacological targets, this compound is poised to remain a cornerstone in medicinal chemistry innovation.
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